molecular formula C10H10ClN3 B2363183 1-benzyl-4-chloro-1H-pyrazol-3-amine CAS No. 895930-09-3

1-benzyl-4-chloro-1H-pyrazol-3-amine

Cat. No.: B2363183
CAS No.: 895930-09-3
M. Wt: 207.66
InChI Key: BSGUZLNRTIBOLM-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C10H10ClN3 It is characterized by the presence of a benzyl group, a chlorine atom, and an amine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-chloro-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl chloride with 4-chloro-3-aminopyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-chloro-1H-pyrazol-3-amine is unique due to the presence of both the benzyl and chlorine substituents, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-benzyl-4-chloropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGUZLNRTIBOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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